Cas no 92676-86-3 (Cefprozil (E)-Isomer)

Cefprozil (E)-Isomer structure
Cefprozil (E)-Isomer structure
Product Name:Cefprozil (E)-Isomer
Numero CAS:92676-86-3
MF:C18H19N3O5S
MW:389.425563097
CID:1063195
Update Time:2023-10-12

Cefprozil (E)-Isomer Proprietà chimiche e fisiche

Nomi e identificatori

    • Cefprozil (E)-Isomer
    • (6R,7R)-7-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}-8-oxo-3 -[(1Z)-1-propen-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbo xylic acid hydrate (1:1)
    • ((E)-4-oxo-thiazolidin-2-ylidene)-acetic acid methyl ester
    • (7R,8R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(E)-propen-1-yl]-3-cephem-4-carboxylic acid
    • 7-[2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(E)-propen-1-yl]-3-cephem-4-carboxylic acid
    • Acetic acid,(4-oxo-2-thiazolidinylidene)-,methyl ester,(E)
    • E-Carbomethoxymethylenthiazolidin-4-on
    • E-cefprozil
    • trans-Cefprozil
    • (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1E)-1-propen-1-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1E)-1-propenyl-, (6R,7R)- (9CI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(E),6α,7β(R*)]]- (ZCI)
    • BMY 28167
    • Inchi: 1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1
    • Chiave InChI: WDLWHQDACQUCJR-ZAMMOSSLSA-N
    • Sorrisi: C(C1=C(/C=C/C)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)[C@@H](C1C=CC(O)=CC=1)N)(=O)O

Proprietà calcolate

  • Massa esatta: 407.11500
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 6

Proprietà sperimentali

  • Punto di fusione: 230° (dec)
  • PSA: 170.98000
  • LogP: 2.12090

Cefprozil (E)-Isomer Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
C243925-5mg
Cefprozil (E)-Isomer
92676-86-3
5mg
$ 165.00 2022-04-01
TRC
C243925-25mg
Cefprozil (E)-Isomer
92676-86-3
25mg
$ 645.00 2022-04-01
TRC
C243925-100mg
Cefprozil (E)-Isomer
92676-86-3
100mg
$ 1705.00 2022-04-01

Cefprozil (E)-Isomer Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Proteinase Solvents: Water ;  5 min
Riferimento
Non-aqueous phase synthesis of trans-cefprozil via protease catalysis
Wang, Lin; Yin, Ruo-chun; Wang, Jin-yu; Zhang, Shuo; Liang, Yu; et al, Zhongguo Kangshengsu Zazhi, 2015, 40(6), 419-423

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Water ;  30 min, pH 7, 30 - 35 °C
1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ;  2 h, 30 - 35 °C
1.3 Reagents: Hydrochloric acid
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 6.5 - 7.5
Riferimento
Preparation method of cefprozil
, China, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 1.5; -40 °C → 20 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 5.7 - 6.1, 20 °C; 0 - 5 °C
Riferimento
Synthesis and confirmation of an unknown impurity in Cefprozil
Qiu, Jia-jun; Wang, Zong-li; Hu, Lin-na; Zhang, Li-juan; Hou, Zhong-ke, Jingxi Huagong Zhongjianti, 2016, 46(1), 53-56

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  pH 8.0, 10 °C
1.2 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.5
1.4 Reagents: Ammonium hydroxide Catalysts: Penicillin amidase Solvents: Water ;  40 min, pH 6.5, 15 °C
Riferimento
Synthesis of (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1E)-1-propen-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (trans-cefprozil)
Feng, Shengxi; Liang, Shizhong; Kameyama, Yutaka, Zhongguo Kangshengsu Zazhi, 2007, 32(1), 22-24

Metodo di produzione 5

Condizioni di reazione
Riferimento
Synthesis of cephalosporin derivatives for treating bacterial infections
, United States, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Synthesis and structure-activity relationships of a new oral cephalosporin, BMY-28100 and related compounds
Naito, Takayuki; Hoshi, Hideaki; Aburaki, Shimpei; Abe, Yoshio; Okumura, Jun; et al, Journal of Antibiotics, 1987, 40(7), 991-1005

Metodo di produzione 7

Condizioni di reazione
Riferimento
Cephalosporanic acid derivatives
, United Kingdom, , ,

Metodo di produzione 8

Condizioni di reazione
Riferimento
Substituted vinylcephalosporin compounds and their use as antibiotics
, Federal Republic of Germany, , ,

Cefprozil (E)-Isomer Raw materials

Cefprozil (E)-Isomer Preparation Products

Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.